![molecular formula C8H12N2O B13327917 1,3-Diazaadamantan-6-one](/img/structure/B13327917.png)
1,3-Diazaadamantan-6-one
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Overview
Description
1,3-Diazaadamantan-6-one is a nitrogen-containing analog of adamantane, characterized by the presence of nitrogen atoms in its structure. This compound is part of the broader class of azaadamantanes, which have garnered significant interest due to their unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diazaadamantan-6-one can be synthesized through the condensation of hexamethylenetetramine with various ketones. For example, the condensation with 4-phenylbutan-2-one (jasmarol) and its derivatives, such as raspberry ketone, anisylacetone, and vanillylacetone, yields different derivatives of this compound . The reaction typically involves the use of acetic acid as a catalyst and proceeds under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaadamantan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The nitrogen atoms in the structure allow for nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under standard laboratory conditions, with specific temperatures and solvents depending on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological and chemical properties. For example, tetraaryl-substituted derivatives have been synthesized and studied for their unique electronic and structural characteristics .
Scientific Research Applications
Pharmaceutical Applications
- Anti-neoplastic Activity: Research indicates that 1,3-Diaza-2-functionalized-adamantan-6-one compounds possess anti-neoplastic activity against melanoma cells, demonstrating a significant ability to induce apoptosis in these cells .
- Antiviral and Antibacterial Properties: Diazaadamantane derivatives, including 1,3-Diazaadamantan-6-one, have demonstrated antiviral and antibacterial activities. These compounds can inhibit viral replication and show potential as therapeutic agents against various pathogens, such as the SARS coronavirus and enterovirus-71.
- Neurological Applications: Studies suggest that diazaadamantane derivatives may interact with biological receptors, influencing neurological pathways and potentially acting as anxiolytic or sedative agents.
- Drug Development: Due to their biological activity, 5-Methyl-7-phenyl-1,3-diazaadamantan-6-one may serve as a lead compound in drug development for treating viral infections.
Material Science Applications
- Corrosion Inhibition: The high electronegativity of this compound derivatives suggests their potential use as corrosion inhibitors . Further research is needed to explore their properties in this area .
- Self-Healing Hydrogels: Derivatives of imine, such as acylhydrazone and oxime, have been developed to synthesize self-healing hydrogels . These hydrogels, prepared under mild conditions, can be degraded by acidic pH, amino acids, vitamin B6 derivatives, and enzymes, making them suitable for 3D cell culture and cell delivery due to their cytocompatibility and injectability .
Physicochemical Properties and Theoretical Studies
- Molecular Structure and Electronic Properties: Theoretical studies using DFT calculations have revealed the structure and physicochemical properties of this compound derivatives . These studies have examined molecular orbital energies, HOMO-LUMO gaps, ionization potential, and electron affinity, providing insights into their chemical behavior .
- IR Spectra: The IR spectra of this compound derivatives have been calculated in the gas phase, aiding in their characterization .
Research and Synthesis
- Synthesis Methods: The synthesis of diazaadamantan-6-one derivatives involves organic synthesis techniques to build complex nitrogen-containing frameworks efficiently.
- Interaction Studies: Research focuses on the interactions of these compounds with biological systems to understand their pharmacological potential, including binding affinities and structural modifications.
Tables of Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,3-Diazaadamantane | Contains two nitrogen atoms in the adamantane framework | Basic structure without additional substituents |
5-Benzyl-1,3-diazaadamantan-6-one | Benzyl substituent | Potentially different biological activity profile |
1-Methyl-5,7-diphenyl-1,3-diazaadamantan | Two phenyl groups | Enhanced lipophilicity may affect bioavailability |
Case Studies
Mechanism of Action
The mechanism of action of 1,3-Diazaadamantan-6-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit viral replication by targeting viral proteins. The compound’s unique structure allows it to interact with biological targets in a way that can modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
1,3-Diazaadamantan-6-one can be compared with other similar compounds, such as:
1,3,5-Triazaadamantane: Contains an additional nitrogen atom, leading to different chemical and biological properties.
Adamantane: The parent hydrocarbon structure, which lacks nitrogen atoms and has different solubility and biological activity.
Tetraaryl-1,3-Diazaadamantan-6-ones:
The uniqueness of this compound lies in its balance of hydrophilicity and biological activity, making it a versatile compound for various applications.
Biological Activity
1,3-Diazaadamantan-6-one is a nitrogen-containing analog of adamantane, notable for its unique chemical and biological properties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.
- Molecular Formula: C8H12N2O
- Molecular Weight: 152.19 g/mol
- IUPAC Name: 1,3-diazatricyclo[3.3.1.13,7]decan-6-one
- Canonical SMILES: C1C2CN3CC(C2=O)CN1C3
Synthesis
This compound can be synthesized through various methods, including the condensation of hexamethylenetetramine with ketones such as 4-phenylbutan-2-one. This versatility in synthesis allows for the creation of numerous derivatives that may exhibit different biological activities.
Antimicrobial and Antiviral Properties
Research has indicated that this compound exhibits significant antimicrobial and antiviral properties:
- Antimicrobial Activity: Studies have shown that derivatives of this compound possess antibacterial effects against various strains of bacteria, making them potential candidates for developing new antibiotics .
- Antiviral Activity: Specific derivatives have been reported to inhibit viral replication by targeting viral proteins, suggesting a mechanism of action that could be exploited in antiviral drug development .
Analgesic Effects
Preliminary studies have also explored the analgesic potential of this compound and its derivatives. These compounds may interact with pain pathways in the body, providing a basis for further investigation into their use as pain relief agents.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The nitrogen atoms in its structure allow for nucleophilic substitution reactions, enhancing its ability to form complexes with biological molecules. This interaction can modulate the activity of enzymes or receptors involved in disease processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Notable Research Examples
- Bispidine Platform Study : This research utilized 5,7-dimethyl-1,3-diazaadamantan-6-one as a starting material to synthesize bis-amides that displayed interesting conformational behavior and potential biological activity .
- Antibacterial Screening : A study focused on synthesizing N-acyl derivatives of diazaadamantanes found notable antibacterial effects against various pathogens, indicating the compound's utility in combating infections .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C8H12N2O/c11-8-6-1-9-3-7(8)4-10(2-6)5-9/h6-7H,1-5H2 |
InChI Key |
BDWJSGMOFNDOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN3CC(C2=O)CN1C3 |
Origin of Product |
United States |
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